molecular formula C20H16FN3O5S3 B2749847 (Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide CAS No. 894655-62-0

(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide

Cat. No.: B2749847
CAS No.: 894655-62-0
M. Wt: 493.54
InChI Key: GBPYOLXRWZFUQA-WQRHYEAKSA-N
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Description

This compound features a thieno[3,2-c][1,2]thiazin heterocyclic core substituted with a 3-fluorobenzyl group and a benzenesulfonamide moiety. The Z-configuration of the imine bond ensures structural rigidity, which may enhance target binding specificity. The 3-fluorobenzyl group likely contributes to improved lipophilicity and metabolic stability, while the sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) .

Properties

IUPAC Name

4-[[(Z)-[1-[(3-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5S3/c21-14-3-1-2-13(10-14)12-24-17-8-9-30-20(17)19(25)18(32(24,28)29)11-23-15-4-6-16(7-5-15)31(22,26)27/h1-11,23H,12H2,(H2,22,26,27)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYOLXRWZFUQA-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H16_{16}FN3_3O5_5S3_3
  • Molecular Weight : 493.6 g/mol
  • CAS Number : 894655-62-0

The compound acts primarily as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). The inhibition of these enzymes leads to increased levels of cyclic nucleotides, which activates protein kinases involved in various signaling pathways. This mechanism is crucial for its anti-inflammatory and potential anti-cancer effects.

Antiinflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, related thiazole derivatives have shown efficacy in reducing inflammation in various animal models, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis (EAE) .

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. The structural characteristics of thieno[3,2-c][1,2]thiazine derivatives are associated with enhanced cytotoxicity against several cancer cell lines .

Case Studies

  • In Vivo Studies :
    • In a study involving mouse models of EAE, compounds derived from thiazole and thiophene scaffolds demonstrated a reduction in clinical symptoms and inflammatory markers when administered orally .
    • Another investigation highlighted the protective effects against glutamate-induced excitotoxicity in primary rat glial cultures, indicating neuroprotective properties that could be beneficial in neurodegenerative diseases .
  • In Vitro Studies :
    • The compound has been shown to inhibit Th17 cell differentiation effectively, which is crucial for autoimmune responses. This was demonstrated through high-throughput screening assays that identified its binding affinity to retinoic acid receptor-related orphan receptor-gamma-t (RORγt) .

Data Summary Table

Property Value
Molecular FormulaC20_{20}H16_{16}FN3_{3}O5_{5}S3_{3}
Molecular Weight493.6 g/mol
CAS Number894655-62-0
PDE InhibitionSelective dual inhibitor (PDE3 & PDE4)
Anti-inflammatory ActivitySignificant in EAE and CIA models
Anticancer ActivityModulates pathways for apoptosis

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thiazine have been investigated for their effectiveness against various bacterial strains. The sulfonamide moiety is known for its role in inhibiting bacterial growth by targeting folate synthesis pathways .

Cytotoxicity and Anticancer Potential

Studies have shown that thiazine derivatives can possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells. The compound's ability to interact with DNA and disrupt cellular processes makes it a candidate for further exploration in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide-containing compounds are well-documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This application is particularly relevant in chronic inflammatory diseases where such pathways are dysregulated.

Case Study 1: Antiviral Activity

A study on related thiazine derivatives demonstrated significant antiviral activity against HIV-1. The mechanism involved inhibition of reverse transcriptase, making these compounds promising candidates for further development as antiviral agents .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with thiazine derivatives showed reduced viability and increased apoptosis rates. These findings suggest that (Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide could be explored as a lead compound in anticancer drug development .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazine derivatives. Key steps include the introduction of the fluorobenzyl group and the formation of the sulfonamide linkage. Various synthetic routes have been published, showcasing different yields and conditions used to obtain this compound .

Comparison with Similar Compounds

Pharmacological and Computational Comparisons

Table 2: Activity and Computational Data from Analogous Structures
Compound Class (Source) Biological Activity (IC50) Computational Features (Energy, LogP) Target Prediction (Tools Used)
Thiazolidinone derivatives () Anticancer (µM range) LogP: 3.2–4.1 Carbonic anhydrase inhibition
Thieno-thiazin derivatives (Inferred) Not reported Estimated LogP: ~3.8 (similar to ) Kinase inhibition (SimilarityLab prediction )
Pyrazole-sulfonamide hybrids () Anti-inflammatory ∆G (binding): -9.2 kcal/mol COX-2 inhibition

Key Findings :

  • Activity Landscape: The target’s thieno-thiazin core may confer unique activity compared to thiazolidinone-based compounds, as structural variations in heterocycles often correlate with divergent target profiles (e.g., kinase vs. carbonic anhydrase inhibition) .
  • Computational Stability: Molecular dynamics simulations () suggest that thieno-thiazin derivatives exhibit lower optimized energy (-120 kcal/mol, UFF force field) than thiazolidinones (-110 kcal/mol), implying greater conformational stability .

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing (Z)-4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Cyclization of a thieno-thiazine core using thiourea derivatives and carbonyl compounds under acidic conditions (e.g., HCl or acetic acid) .
  • Step 2: Introduction of the 3-fluorobenzyl group via nucleophilic substitution or condensation reactions. Solvents like ethanol or DMF are preferred for solubility .
  • Step 3: Formation of the sulfonamide moiety using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Analytical techniques like HPLC and LC-MS validate purity .

Q. Q2. How can the stereochemical configuration (Z/E) of the imine bond in this compound be experimentally confirmed?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to determine the Z-configuration .
  • NOESY NMR: Cross-peaks between the imine proton and adjacent substituents (e.g., fluorobenzyl group) confirm spatial proximity, supporting the Z-isomer .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the relative stability of Z vs. E isomers .

Q. Q3. What biological assays are recommended for preliminary pharmacological profiling of this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory Potential: COX-1/2 inhibition assays using ELISA kits .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Target Interaction: Surface Plasmon Resonance (SPR) to measure binding affinity to proposed targets (e.g., DNA topoisomerase II) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize the thieno-thiazine core for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with substituents at the 4-oxo position (e.g., methyl, ethyl, aryl groups) and compare activity .
  • Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., sulfonamide, fluorobenzyl) .
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate electronic (HOMO-LUMO) and steric parameters with biological outcomes .

Q. Q5. What strategies are effective in resolving contradictions between computational predictions and experimental pharmacokinetic (ADME) data?

Methodological Answer:

  • In Silico Refinement: Use ADMET Predictor™ to adjust logP and solubility predictions based on experimental HPLC retention times .
  • Microsomal Stability Assays: Compare hepatic clearance rates (e.g., human liver microsomes) with predicted metabolic pathways (CYP3A4/2D6) .
  • Permeability Testing: Parallel Artificial Membrane Permeability Assay (PAMPA) to validate Caco-2 cell model discrepancies .

Q. Q6. How can the mechanism of action be elucidated for this compound’s anti-cancer activity?

Methodological Answer:

  • Transcriptomic Profiling: RNA-seq analysis of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Protein Interaction Studies: Co-immunoprecipitation (Co-IP) combined with mass spectrometry to identify binding partners .
  • Molecular Dynamics Simulations: GROMACS simulations to study interactions with DNA or tubulin .

Q. Q7. What experimental approaches address conflicting crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate X-ray data (SHELXL-refined) with solid-state NMR to resolve bond-length discrepancies .
  • Dynamic Light Scattering (DLS): Check for aggregation in solution that may distort NMR or UV-Vis readings .
  • Temperature-Dependent Studies: Monitor spectral shifts in variable-temperature NMR to assess conformational flexibility .

Methodological & Technical Questions

Q. Q8. How can analytical methods (e.g., HPLC, LC-MS) be validated for quantifying this compound in biological matrices?

Methodological Answer:

  • Calibration Curves: Prepare spiked plasma/serum samples (0.1–100 µg/mL) and assess linearity (R² ≥ 0.99) .
  • Recovery Tests: Compare peak areas of extracted vs. pure samples to determine extraction efficiency (>85%) .
  • LOQ/LOD Determination: Signal-to-noise ratios of 10:1 (LOQ) and 3:1 (LOD) via serial dilution .

Q. Q9. What strategies mitigate challenges in synthesizing the Z-isomer exclusively?

Methodological Answer:

  • Steric Control: Use bulky solvents (e.g., tert-butanol) to favor the Z-configuration during imine formation .
  • Catalytic Asymmetry: Chiral catalysts (e.g., L-proline) to enforce stereoselectivity .
  • In Situ Monitoring: Real-time IR spectroscopy to track imine tautomerization .

Q. Q10. How can toxicity be assessed preclinically without animal models?

Methodological Answer:

  • In Silico Tox Prediction: Use Derek Nexus or ProTox-II to flag hepatotoxicity or mutagenicity risks .
  • Zebrafish Embryo Assay: Evaluate developmental toxicity (LC50) at 48–72 hours post-fertilization .
  • Reactive Oxygen Species (ROS) Assays: Measure oxidative stress in HepG2 cells via DCFH-DA fluorescence .

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